molecular formula C11H15Cl B13135474 1-(2-Chloroethyl)-2-isopropylbenzene

1-(2-Chloroethyl)-2-isopropylbenzene

Cat. No.: B13135474
M. Wt: 182.69 g/mol
InChI Key: FDTQGYXAQMMXNR-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-2-isopropylbenzene is an organic compound that belongs to the class of alkylbenzenes It is characterized by the presence of a benzene ring substituted with a 2-chloroethyl group and an isopropyl group

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-2-isopropylbenzene can be achieved through several methods. One common approach involves the alkylation of benzene with 2-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products.

Chemical Reactions Analysis

1-(2-Chloroethyl)-2-isopropylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.

    Reduction Reactions: Reduction of the chloroethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to produce ethyl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloroethyl)-2-isopropylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a precursor for bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-2-isopropylbenzene involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. This can result in the inhibition of enzymatic activity or the disruption of cellular processes.

Comparison with Similar Compounds

1-(2-Chloroethyl)-2-isopropylbenzene can be compared with other similar compounds such as:

    1-(2-Chloroethyl)-3-isopropylbenzene: Similar structure but with the isopropyl group in a different position on the benzene ring.

    1-(2-Chloroethyl)-4-isopropylbenzene: Another positional isomer with the isopropyl group in the para position.

    1-(2-Chloroethyl)-2-methylbenzene: A related compound with a methyl group instead of an isopropyl group.

Properties

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

1-(2-chloroethyl)-2-propan-2-ylbenzene

InChI

InChI=1S/C11H15Cl/c1-9(2)11-6-4-3-5-10(11)7-8-12/h3-6,9H,7-8H2,1-2H3

InChI Key

FDTQGYXAQMMXNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1CCCl

Origin of Product

United States

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